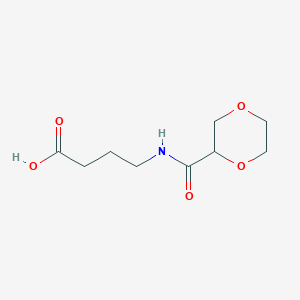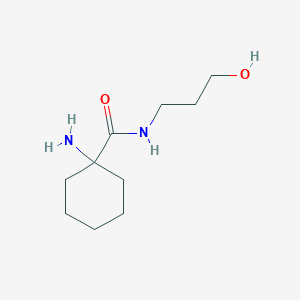
4-(1,4-Dioxane-2-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Dioxane-2-carbonylamino)butanoic acid, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. It is a reactive molecule that can be used to modify biomolecules such as proteins, peptides, and nucleic acids. DBCO-PEG4-NHS ester is a popular tool for bioconjugation, which is the process of linking two biomolecules together.
作用機序
The mechanism of action of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester involves the reaction between the NHS ester group and the amino groups of biomolecules such as proteins, peptides, and nucleic acids. The reaction forms a stable covalent bond between the biomolecule and 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester, which allows for bioconjugation.
Biochemical and Physiological Effects:
4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is a relatively non-toxic compound that does not have any known biochemical or physiological effects. However, it is important to note that the biomolecules that are modified with 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester may have altered biochemical and physiological properties.
実験室実験の利点と制限
The advantages of using 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester for bioconjugation include its high reactivity, stability, and versatility. It can be used to modify a wide range of biomolecules and can be easily conjugated to fluorescent dyes or other imaging agents. However, one limitation of using 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is that it requires the presence of amino groups on the biomolecule to be modified. Additionally, the reaction between 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester and biomolecules may be affected by factors such as pH, temperature, and the presence of other chemicals.
将来の方向性
There are several future directions for the use of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester in scientific research. One potential application is in the development of targeted drug delivery systems. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester can be used to modify drug molecules with targeting ligands, allowing for more specific delivery to diseased cells or tissues. Another potential application is in the development of biosensors for detecting biomolecules such as proteins or nucleic acids. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester can be used to modify the surface of biosensors, allowing for more sensitive and specific detection. Overall, the versatility and reactivity of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester make it a valuable tool for a wide range of scientific applications.
合成法
The synthesis of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester involves several steps. First, 4-(1,4-Dioxane-2-carbonylamino)butanoic acid is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and L-lysine. Next, the NHS ester group is added to the carboxylic acid group of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
科学的研究の応用
4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is widely used in scientific research for bioconjugation. It can be used to modify proteins, peptides, and nucleic acids for a variety of applications, including imaging, drug delivery, and diagnostics. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is particularly useful for labeling biomolecules with fluorescent dyes or other imaging agents.
特性
IUPAC Name |
4-(1,4-dioxane-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(12)2-1-3-10-9(13)7-6-14-4-5-15-7/h7H,1-6H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOZPJZLMFULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)

![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)

![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
